N-(4-methoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
CAS No.: 898344-26-8
Cat. No.: VC5846259
Molecular Formula: C27H24N2O4
Molecular Weight: 440.499
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898344-26-8 |
|---|---|
| Molecular Formula | C27H24N2O4 |
| Molecular Weight | 440.499 |
| IUPAC Name | N-(4-methoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide |
| Standard InChI | InChI=1S/C27H24N2O4/c1-17-4-7-19(8-5-17)26(31)23-15-29(24-13-6-18(2)14-22(24)27(23)32)16-25(30)28-20-9-11-21(33-3)12-10-20/h4-15H,16H2,1-3H3,(H,28,30) |
| Standard InChI Key | NUWOHGGNWAVOQV-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)OC |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Composition
The compound’s molecular formula is C₂₇H₂₄N₂O₄, with a molecular weight of 440.499 g/mol. Its IUPAC name, N-(4-methoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide, reflects the integration of a methoxy-substituted phenylacetamide with a 6-methyl-3-(4-methylbenzoyl)-4-oxoquinoline moiety. The SMILES notation (CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)OC) provides a linear representation of its structure, emphasizing the spatial arrangement of functional groups.
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| CAS No. | 898344-26-8 |
| Molecular Formula | C₂₇H₂₄N₂O₄ |
| Molecular Weight | 440.499 g/mol |
| IUPAC Name | See above |
| SMILES | CC1=CC=C(C=C1)C(=O)... |
| InChI Key | NUWOHGGNWAVOQV-UHFFFAOYSA-N |
| PubChem CID | 16825373 |
Structural Features
The molecule’s architecture combines three critical domains:
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Dihydroquinoline Core: A 1,4-dihydroquinoline ring with a ketone group at position 4 and a methyl substituent at position 6.
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4-Methylbenzoyl Group: Positioned at C3 of the quinoline, this electron-withdrawing group influences the compound’s electronic distribution and reactivity.
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N-(4-Methoxyphenyl)Acetamide: Linked via a methylene bridge to the quinoline’s nitrogen, this moiety introduces hydrogen-bonding capacity and modulates solubility .
The interplay of these groups creates a planar quinoline system with peripheral hydrophobic substituents, a feature common to DNA-intercalating agents.
Synthesis and Reaction Pathways
Multi-Step Synthetic Strategy
The synthesis of N-(4-methoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves sequential reactions, as outlined below:
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Quinoline Precursor Formation:
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Condensation of 6-methyl-4-hydroxyquinoline with 4-methylbenzoyl chloride under Friedel-Crafts acylation conditions yields the 3-(4-methylbenzoyl)-4-oxo intermediate.
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Steric hindrance at C2 and C4 necessitates careful temperature control (60–80°C) to prevent side reactions.
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Acetamide Introduction:
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Nucleophilic substitution at the quinoline’s N1 position with 2-chloro-N-(4-methoxyphenyl)acetamide in the presence of a base (e.g., K₂CO₃) forms the C–N bond.
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Reaction kinetics favor polar aprotic solvents like DMF, with yields averaging 65–70% after purification.
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Crystallization and Characterization:
Challenges in Optimization
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Steric Effects: Bulky substituents at C3 and C6 impede reaction rates, requiring extended reaction times (24–48 hr).
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Solubility Limitations: The compound’s low aqueous solubility (logP ≈ 3.8) complicates biological testing, necessitating DMSO-based stock solutions.
Structural and Electronic Analysis
Intramolecular Interactions
X-ray crystallography of analogous compounds reveals:
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N–H∙∙∙O Hydrogen Bonds: Stabilize the acetamide group’s conformation, with bond lengths of ~2.1 Å .
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C–H∙∙∙π Interactions: Between the methoxyphenyl ring and quinoline system, contributing to planarization (torsion angles <10°) .
Computational Insights
Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict:
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HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity suitable for targeted drug interactions.
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Electrostatic Potential: Negative regions localize near the quinoline’s ketone and acetamide oxygen, suggesting nucleophilic attack sites.
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